

In-Depth Technical Guide: Ethyl 2-(morpholin-3-yl)acetate

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Compound of Interest

Compound Name: **Ethyl 2-(morpholin-3-yl)acetate**

Cat. No.: **B1279698**

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Abstract

Ethyl 2-(morpholin-3-yl)acetate is a heterocyclic organic compound featuring a morpholine ring substituted at the 3-position with an ethyl acetate group. While specific research on this particular isomer is limited, the morpholine scaffold is a well-established pharmacophore in medicinal chemistry, known to be a component of numerous approved drugs. This technical guide provides a comprehensive overview of the known chemical properties of the hydrochloride salt of **Ethyl 2-(morpholin-3-yl)acetate**, explores potential synthetic routes based on established methodologies for substituted morpholines, and discusses the likely biological significance in the context of related morpholine-containing compounds. Due to the scarcity of direct experimental data, this guide also highlights areas where further research is needed to fully characterize this compound.

Chemical Properties

Direct experimental data for the free base form of **Ethyl 2-(morpholin-3-yl)acetate** is not readily available in the public domain. However, key properties of its hydrochloride salt, **Ethyl 2-(morpholin-3-yl)acetate** hydrochloride, have been reported.

Table 1: Chemical Properties of **Ethyl 2-(morpholin-3-yl)acetate** and its Hydrochloride Salt

Property	Value (Hydrochloride Salt)	Value (Free Base - Predicted/Inferred)
IUPAC Name	ethyl 2-(morpholin-3-yl)acetate hydrochloride	ethyl 2-(morpholin-3-yl)acetate
CAS Number	761460-01-9	Not assigned
Molecular Formula	C ₈ H ₁₆ ClNO ₃	C ₈ H ₁₅ NO ₃
Molecular Weight	209.67 g/mol	173.21 g/mol
Appearance	Off-white hygroscopic solid	Likely a liquid or low-melting solid
Solubility	Information not available	Information not available
Melting Point	Information not available	Information not available
Boiling Point	Information not available	Information not available
Storage	Inert atmosphere, room temperature	Inert atmosphere, cool and dry place

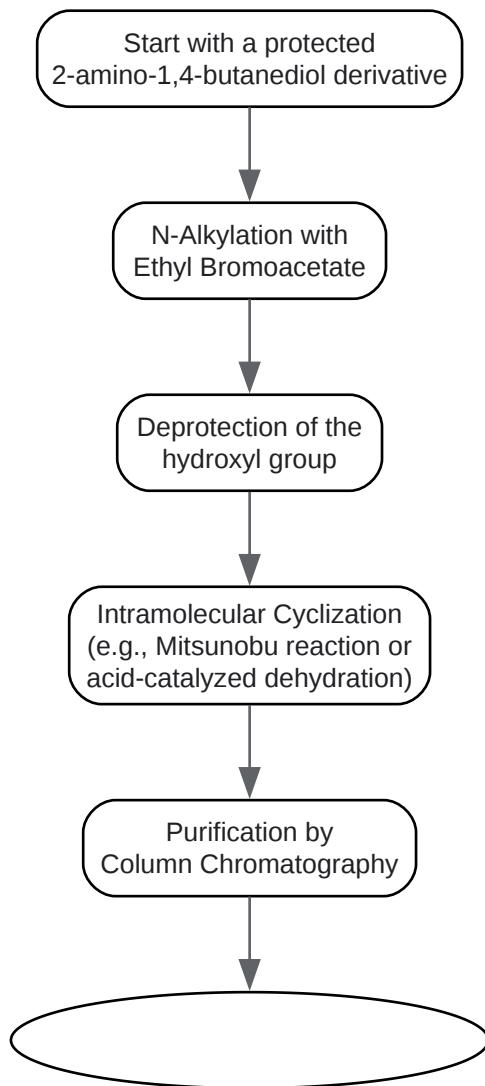
Synthesis and Experimental Protocols

A specific, validated experimental protocol for the synthesis of **Ethyl 2-(morpholin-3-yl)acetate** is not documented in readily accessible scientific literature. However, based on general and well-established methods for the synthesis of 3-substituted morpholine derivatives, a plausible synthetic route can be proposed. One common strategy involves the cyclization of an appropriate amino alcohol precursor.

Proposed Synthetic Pathway

A potential route to **Ethyl 2-(morpholin-3-yl)acetate** could involve the N-alkylation of a suitable ethanolamine derivative with an ethyl haloacetate followed by an intramolecular cyclization. A key starting material would be a protected 2-amino-1,4-butanediol derivative.

Experimental Workflow: A Generalized Approach



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Caption: Proposed synthetic workflow for **Ethyl 2-(morpholin-3-yl)acetate**.

Detailed Methodologies (Hypothetical Protocol):

- N-Alkylation: To a solution of a suitable N-protected 2-amino-1,4-butanediol derivative in an aprotic solvent (e.g., acetonitrile or DMF), a non-nucleophilic base (e.g., diisopropylethylamine) is added. Ethyl bromoacetate is then added dropwise at room temperature, and the reaction mixture is stirred until the starting material is consumed (monitored by TLC or LC-MS). The reaction is then quenched with water and the product extracted with an organic solvent.

- Deprotection: The protecting group on the primary hydroxyl function is removed under appropriate conditions. For instance, a silyl protecting group can be removed using a fluoride source like TBAF.
- Cyclization: The resulting amino diol can be cyclized under various conditions. An acid-catalyzed dehydration could be employed, or alternatively, a Mitsunobu reaction with triphenylphosphine and a dialkyl azodicarboxylate could effect the intramolecular etherification to form the morpholine ring.
- Purification: The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure **Ethyl 2-(morpholin-3-yl)acetate**.

Note: This is a generalized and hypothetical protocol. The actual reaction conditions, including choice of protecting groups, reagents, solvents, and temperatures, would require experimental optimization.

Biological Activity and Signaling Pathways

There is no specific information available regarding the biological activity or the signaling pathways associated with **Ethyl 2-(morpholin-3-yl)acetate**. However, the morpholine ring is a key structural motif in a wide range of biologically active compounds, and its presence suggests potential pharmacological relevance.

The biological activities of morpholine derivatives are diverse and depend heavily on the nature and position of the substituents on the morpholine ring.^{[1][2]} Generally, the morpholine moiety is introduced into drug candidates to improve their pharmacokinetic properties, such as aqueous solubility and metabolic stability.^{[3][4]}

Potential Areas of Pharmacological Interest:

- Central Nervous System (CNS) Activity: Many morpholine-containing compounds exhibit CNS activity.^[3] The morpholine ring can influence a molecule's ability to cross the blood-brain barrier.
- Anticancer Activity: The introduction of a morpholine ring has been shown in some instances to enhance the anticancer activity of compounds.^[1]

- Antimicrobial and Anti-inflammatory Effects: Various derivatives of morpholine have been reported to possess antimicrobial and anti-inflammatory properties.[2][5]

Given that the acetate group can be hydrolyzed *in vivo* to the corresponding carboxylic acid, it is also pertinent to consider the biological activities of morpholin-3-yl-acetic acid. This related compound has been investigated as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[1][6]

Signaling Pathway Diagram (Hypothetical Interaction):

As no specific molecular target has been identified for **Ethyl 2-(morpholin-3-yl)acetate**, a diagram of a signaling pathway would be purely speculative. Research would first need to identify a biological target (e.g., a receptor, enzyme, or ion channel) to elucidate any relevant signaling cascades.

Conclusion and Future Directions

Ethyl 2-(morpholin-3-yl)acetate is a chemical entity for which there is a significant lack of publicly available experimental data. While the properties of its hydrochloride salt provide some initial characterization, further studies are required to determine the physicochemical properties, a validated synthetic protocol, and the biological activity of the free base. The established importance of the morpholine scaffold in drug discovery suggests that **Ethyl 2-(morpholin-3-yl)acetate** and its derivatives could be valuable building blocks for the synthesis of novel therapeutic agents. Future research should focus on developing a reliable synthesis, characterizing the compound's spectral and physical properties, and screening for biological activity to uncover its potential therapeutic applications.

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